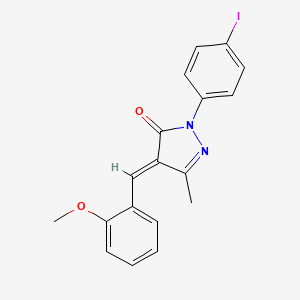
2-(4-iodophenyl)-4-(2-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-iodophenyl)-4-(2-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, also known as IMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. IMP is a heterocyclic compound that belongs to the pyrazolone family and possesses several unique properties that make it an attractive candidate for scientific investigation.
作用機序
The exact mechanism of action of 2-(4-iodophenyl)-4-(2-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and microbial infections. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators, such as prostaglandins. Additionally, this compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the inhibition of COX-2 activity, the induction of apoptosis in cancer cells, and the inhibition of microbial growth. Additionally, this compound has been reported to exhibit antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
One of the major advantages of using 2-(4-iodophenyl)-4-(2-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its potent activity against various targets, including COX-2, cancer cells, and microbial pathogens. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one of the major limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for research on 2-(4-iodophenyl)-4-(2-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, including the development of novel this compound derivatives with improved pharmacological properties, the investigation of the molecular mechanism of action of this compound, and the evaluation of the safety and efficacy of this compound in preclinical and clinical studies. Additionally, further research is needed to determine the potential applications of this compound in other fields of research, such as neurology and immunology.
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis of this compound can be achieved through a multi-step process, and it exhibits potent anti-inflammatory, anti-cancer, and antimicrobial activities. Despite its potential toxicity, this compound remains an attractive candidate for drug development and further research is needed to fully understand its molecular mechanism of action and potential applications in other fields of research.
合成法
The synthesis of 2-(4-iodophenyl)-4-(2-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can be achieved through a multi-step process that involves the condensation of 4-iodobenzaldehyde with 2-methoxybenzylamine to form an imine intermediate. The imine is then reduced using sodium borohydride to yield the corresponding amine, which is further reacted with ethyl acetoacetate in the presence of acetic anhydride and triethylamine to produce the final product, this compound.
科学的研究の応用
2-(4-iodophenyl)-4-(2-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. Several studies have reported that this compound exhibits potent anti-inflammatory, anti-cancer, and antimicrobial activities, making it a promising candidate for drug development.
特性
IUPAC Name |
(4E)-2-(4-iodophenyl)-4-[(2-methoxyphenyl)methylidene]-5-methylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O2/c1-12-16(11-13-5-3-4-6-17(13)23-2)18(22)21(20-12)15-9-7-14(19)8-10-15/h3-11H,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIARANWDWCLTTF-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=CC=C2OC)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=CC=C2OC)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5365599.png)

![4-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5365608.png)
![ethyl 4-[(2-pyridinylamino)carbonyl]-1H-imidazole-5-carboxylate](/img/structure/B5365613.png)
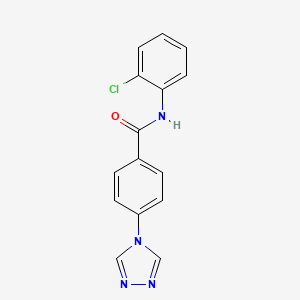

![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2,6-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5365651.png)
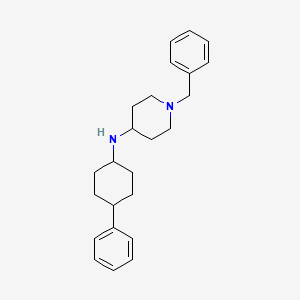

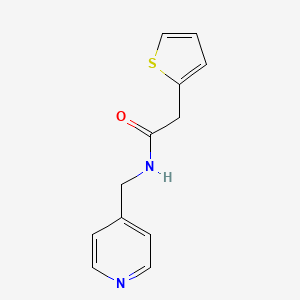
![ethyl 5-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5365688.png)
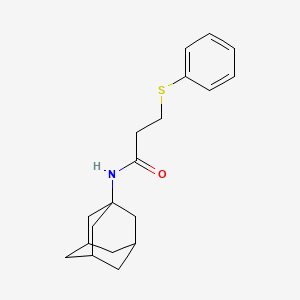
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-isopropylbenzamide](/img/structure/B5365704.png)
![4-[3-(methoxymethyl)pyrrolidin-1-yl]-7-(1H-pyrazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5365712.png)